Product packaging for Neopentyl glycol(Cat. No.:CAS No. 126-30-7)

Neopentyl glycol

Cat. No.: B033123
CAS No.: 126-30-7
M. Wt: 104.15 g/mol
InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Neopentyl Glycol Research

The industrial synthesis of this compound typically involves a two-step process. Historically, it has been known to be produced by the reaction of formaldehyde (B43269) and isobutyraldehyde (B47883). google.com This reaction, a crossed aldol (B89426) condensation, yields hydroxypivaldehyde (HPA) as an intermediate. chemicalbook.commdpi.com The HPA is then converted to this compound either through a Cannizzaro reaction with excess formaldehyde or by catalytic hydrogenation of the aldehyde group to an alcohol group. chemicalbook.commdpi.comwikipedia.org Early research focused on optimizing these synthetic pathways, including the use of various catalysts like triethylamine (B128534) and metal oxides for the aldol reaction, and copper chromite, nickel, or ruthenium on alumina (B75360) for the hydrogenation step. google.commdpi.com Patents dating back to the late 20th century highlight continuous efforts to improve the efficiency and purity of NPG production. google.commdpi.com

Significance of this compound in Chemical Science and Industry

This compound's unique chemical structure, with its primary hydroxyl groups allowing for rapid esterification and the steric hindrance from the two methyl groups providing stability, makes it a valuable precursor in the manufacture of numerous industrial products. chemicalbook.commdpi.com

NPG is extensively used in the synthesis of various polymeric materials, including saturated and unsaturated polyester (B1180765) resins, polyethers, polyurethanes, and high-quality alkyd resins. mdpi.comstraitsresearch.com Its incorporation into polyesters enhances the product's stability against heat, light, and water. chemicalbook.comcamachem.com This improved stability is particularly beneficial in applications such as powder coatings, coil coatings, and fiberglass-reinforced plastics, contributing to the durability and performance of these materials in sectors like automotive, construction, and general metal industries. chemicalbook.commdpi.comstraitsresearch.com

By undergoing esterification reactions with fatty or carboxylic acids, this compound can be used to produce synthetic lubricating esters. chemicalbook.com These synthetic lubricants exhibit reduced potential for oxidation or hydrolysis compared to natural esters, making them suitable for demanding applications. chemicalbook.commdpi.com NPG's contribution to enhanced thermal and hydrolytic stability is a key advantage in the development of high-performance synthetic lubricants and hydraulic fluids. mdpi.com

This compound serves as a raw ingredient and intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, including pesticides. camachem.commdpi.com Its utility in these fields stems from its reactive hydroxyl groups and stable neopentyl structure, which can be incorporated into complex molecules to impart desired properties. For instance, it is used in the synthesis of gestodene, a progestin, where it acts as a protecting group for ketones. wikipedia.org

Research continues to uncover new applications for this compound in advanced material systems, driven by its versatile chemical properties and stability.

This compound has garnered significant attention in the research of phase change materials (PCMs). PCMs are substances that absorb and release large amounts of latent heat during phase transitions (e.g., melting and freezing) at a relatively constant temperature, making them ideal for thermal energy storage applications. mdpi.com NPG, particularly in its plastic crystalline phase, has been reported to exhibit a colossal barocaloric effect (CBCEs). chemicalbook.com This phenomenon involves a cooling effect induced by pressure-induced phase transitions, with reported entropy changes of approximately 389 joules per kilogram per Kelvin near room temperature. chemicalbook.com This characteristic positions NPG as a promising candidate for future solid-state refrigeration technologies. chemicalbook.com

Data Tables

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₂O₂ chemicalbook.comuni.lu
Molecular Weight104.1476 g/mol straitsresearch.com
Physical StateOdorless white crystalline substance camachem.com
Flash Point107.22 °C (225.00 °F) thegoodscentscompany.com
SolubilitySoluble in water, benzene, chloroform; very soluble in ethanol, diethyl ether chemicalbook.comcamachem.com
Industrial SynthesisAldol reaction of formaldehyde and isobutyraldehyde, followed by hydrogenation or Cannizzaro reaction chemicalbook.comcamachem.comgoogle.commdpi.com

Table 2: Estimated Global this compound Market Value and Growth

YearMarket Value (USD Billion)CAGR (%) (Forecast Period)Source
20241.71 - 1.77- researchnester.commarketresearchfuture.com
20251.79 - 1.775.1% (2025-2034) researchnester.commarketresearchfuture.com
20331.105943.7% (2025-2033) straitsresearch.com
20342.81- marketresearchfuture.com
20373.295.2% (2024-2037) researchnester.com

Emerging Applications in Novel Material Systems

Radiopharmaceutical Development

This compound has emerged as a promising scaffold in the academic development of radiopharmaceuticals, particularly for creating radiohalogenated compounds used in radiotheranostics. chemicalbook.comchiba-u.jp Its structural properties, which confer exceptional stability and resistance to metabolic degradation, contribute to favorable biodistribution profiles in vivo. chemicalbook.com This stability is crucial for ensuring the integrity of radiolabeled compounds during biological interactions. chemicalbook.com

Research has demonstrated that NPG can effectively retain radiohalogens, such as Astatine-211 (B1237555) (At) and Iodine-125 (I), with high in vivo stability. acs.orgnih.govnih.gov This is a significant advantage, as alkyl halides, especially those with heavy halogens, are often prone to dehalogenation in biological systems. nih.govresearchgate.net Studies have shown that At-labeled this compound remains stable against both nucleophilic substitution and cytochrome P450 (CYP)-mediated metabolism. acs.orgnih.govmdpi.com The biodistribution profiles of At-labeled this compound have been observed to be similar to those of its radioiodinated counterpart. acs.orgnih.govmdpi.com Urine analyses further confirm the excretion of At-labeled this compound as a glucuronide conjugate, with minimal free astatine, indicating its high in vivo stability. acs.orgnih.govmdpi.com

The utility of the this compound structure as a radiohalogen labeling moiety could facilitate the production of nuclear medicines for various types of tumors. chiba-u.jp For instance, researchers have designed and synthesized radiohalogen-labeled amino acid derivatives, such as those incorporating L-tyrosine into the NPG structure (e.g., [At]At-NpGT, [I]I-NpGT, and [F]F-NpGT). nih.gov These derivatives exhibited high stability against in vivo dehalogenation and similar biodistributions in studies using C6 glioma-bearing mice. nih.gov The consistent behavior of these radiolabeled compounds suggests their potential for radiotheranostic applications, where a single agent can be used for both diagnosis and therapy. nih.gov

Specifically, the high stability of NPG-based compounds against dehalogenation in vivo, attributed to high steric hindrance and resistance to P450 metabolism, makes them valuable for developing targeted alpha therapy agents. chiba-u.jpnih.gov For example, [At]At-NpG-D-PSMA, a compound incorporating the NPG structure, demonstrated high accumulation in tumors and low accumulation in vital organs in tumor-bearing mice, highlighting its potential for targeted cancer treatment. chiba-u.jp

The following table summarizes key findings related to NPG in radiopharmaceutical development:

CompoundRadiolabelIn Vivo Stability Against DehalogenationMetabolism Resistance (CYP-mediated)Biodistribution ProfileReference
This compoundIHighStableSimilar to At-labeled counterpart acs.orgnih.gov
This compoundAtHighStableSimilar to I-labeled counterpart; excreted as glucuronide conjugate in urine acs.orgnih.govmdpi.com
[At]At-NpGTAtHighNot explicitly statedLow accumulation in spleen, lungs, stomach, thyroid nih.gov
[I]I-NpGTIHighNot explicitly statedLow accumulation in stomach, thyroid nih.gov
[F]F-NpGTFHighNot explicitly statedLow accumulation in bone nih.gov
[At]At-NpG-D-PSMAAtHighNot explicitly statedHigh accumulation in tumors, low in liver and stomach chiba-u.jp

Academic Research Trajectories and Future Outlook

Academic research on this compound continues to evolve, with several key trajectories and promising future outlooks. A primary focus remains on enhancing the sustainability of NPG production, including exploring the use of renewable feedstocks and improving energy efficiency in synthesis processes. jiuanchemical.com Researchers are investigating biocatalysis and genetically engineered microorganisms for producing NPG from biomass-derived materials, aiming to reduce reliance on fossil fuels. jiuanchemical.com

Beyond its established roles, NPG is being explored for novel applications, particularly in the field of phase change materials (PCMs). NPG exhibits properties characteristic of PCMs, with a solid-solid phase transition at approximately 41.9 °C and a latent heat capacity of 141.91 J/g. mdpi.comacs.org This makes it a subject of studies for energy storage applications, including its potential as a "breakthrough" material for new generations of coolers and air-conditioners based on the barocaloric effect. atamanchemicals.commdpi.com Research on NPG-fatty acid esters aims to overcome limitations such as degradation temperature intervals, developing new solid-liquid PCMs with improved thermal reliability and chemical stability. acs.org

In the realm of radiopharmaceuticals, the future outlook for NPG is particularly strong. The demonstrated ability of the NPG structure to stably incorporate various radiohalogens, including F, I, and At, positions it as a versatile scaffold for developing theranostic agents. nih.govresearchgate.net Future research will likely focus on designing and synthesizing a broader range of NPG-based radiolabeled compounds targeting specific biomarkers for diverse cancers and other diseases. chiba-u.jpnih.gov The aim is to leverage NPG's stability to deliver radionuclides precisely to target tissues, minimizing damage to healthy cells. chiba-u.jp This includes continued investigation into NPG-conjugated amino acid derivatives and other small molecules for both diagnostic imaging (e.g., PET) and targeted radionuclide therapy. nih.govmdpi.com

Furthermore, academic efforts are directed towards understanding the fundamental physical and chemical properties of NPG in greater detail, such as its dielectric properties and proton conduction, which could unlock further applications in materials science and beyond. mdpi.comkuleuven.be The development of improved catalysts for NPG synthesis also remains a significant research trajectory, aiming for more efficient and environmentally friendly production methods. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2<br>(CH3)2C(CH2OH)2<br>C5H12O2 B033123 Neopentyl glycol CAS No. 126-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCVBVWXLSEKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2, Array
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17805
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77498-68-1
Record name Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77498-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8027036
Record name 2,2-Dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17805
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Propanediol, 2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Neopentyl glycol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21230
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17805
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17805
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

3.6 (Air =1), Relative vapor density (air = 1): 3.6
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30
Record name Neopentyl glycol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21230
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol.
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from benzene, Crystalline solid

CAS No.

126-30-7
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17805
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Neopentyl glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopentyl glycol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neopentyl glycol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI80HXD6S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

260.6 °F (USCG, 1999), 129.3 °C, 127 °C
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17805
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Neopentyl glycol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NEOPENTYL GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis Methodologies and Reaction Mechanisms of Neopentyl Glycol

Industrial Synthesis Routes of Neopentyl Glycol

Catalytic Hydrogenation of Hydroxypivaldehyde to this compound

Alternative Synthesis Pathways

While the crossed aldol (B89426) condensation and subsequent hydrogenation are the predominant industrial routes, other methods have been explored for this compound synthesis.

This compound can be synthesized through the reduction of dimethylmalonic acid or its corresponding esters. This pathway typically involves the use of reducing agents such as hydrogen (H₂) or lithium aluminum hydride. mdpi.comchemicalbook.comchemicalbook.com This method offers a distinct route compared to the aldehyde-based condensation processes.

Another alternative synthetic route for this compound involves the hydroformylation of 2-methyl-1,2-epoxypropane, also known as isobutylene (B52900) oxide, followed by a subsequent reduction step. mdpi.comchemicalbook.comchemicalbook.com This process integrates a hydroformylation reaction, which introduces a formyl group, before the final reduction to the diol.

The development of green catalytic processes for this compound synthesis focuses on minimizing environmental impact, reducing waste generation, and promoting the use of sustainable raw materials and eco-friendly production methods. jiuanchemical.com

One approach involves a new process for NPG preparation through the condensation of isobutyraldehyde (B47883) (IBD) and paraformaldehyde (PFA), followed by hydrogenation under anhydrous conditions. This method aims to circumvent wastewater generation and reduce side reactions often associated with traditional processes. Under specific reaction conditions—a reaction temperature of 75 °C, an IBD:PFA:triethylamine (B128534) (TEA) molar ratio of 1.0:1.07:0.06, and a reaction time of 3.5 hours—the conversion of IBD reached 98.2%, with a hydroxypivalaldehyde (HPA) yield of 94.0%. researchgate.net

Biocatalytic synthesis has also emerged as a green alternative, particularly for this compound derivatives. For instance, the biocatalytic synthesis of this compound dicaprylate/dicaprate, a cosmetic ingredient, has been achieved in a solvent-free system using Lipozyme®435, an immobilized derivative of Candida antarctica lipase (B570770) B. This process demonstrates high efficiency, achieving 92.5% purity in 6 hours at 80 °C in a fed-batch reactor, with a process productivity of 0.15 kg product/L reactor·h and a biocatalyst productivity of 167.09 kg product/kg biocatalyst. The reusability of the biocatalyst for at least five consecutive cycles without significant activity loss further highlights its green credentials. researchgate.net

Research also emphasizes the need for solid basic catalysts with appropriate alkalinity, phase transfer function, and reusability for aldol condensation, and pollution-free solid catalysts for hydrogenation that can tolerate impurities and water. cip.com.cn

Mechanistic Studies of this compound Formation Reactions

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound, particularly in its primary industrial production route.

The aldol condensation step, which involves the reaction of isobutyraldehyde (IBA) with formaldehyde (B43269) (FA) to form hydroxypivalaldehyde (HPA), is a critical precursor to this compound. researchgate.netresearchgate.netjiuanchemical.com Kinetic studies of this reaction have been conducted to optimize process efficiency and yield. jiuanchemical.com

Research has investigated the kinetics of aldol condensation using weak basic anion-exchange resin catalysts, such as Indion-860. Initial rate data were analyzed using a power-law model to aid process design. researchgate.net The reaction is typically carried out at temperatures ranging from 5 to 100 °C, with a preferred range of 15 to 80 °C. google.com Tertiary amines, such as trimethylammonium formate (B1220265), are commonly employed as catalysts in catalytic amounts, usually between 0.001 and 0.2 equivalents relative to the isobutyraldehyde. google.com

The reaction conditions and catalyst types significantly influence the product distribution and selectivity. For instance, systematic kinetic experiments conducted at 50–70 °C with gel-type resin catalysts showed high aldol selectivity, and a kinetic model based on molecular mechanisms was able to describe the product distribution. researchgate.net

The hydrogenation of hydroxypivalaldehyde (HPA) to this compound is a pivotal step in its industrial synthesis, often employing various metal catalysts. mdpi.comjiuanchemical.comresearchgate.netwikipedia.orgresearchgate.netmdpi.com

Catalyst Types and Conditions: A variety of catalysts are used for the hydrogenation of HPA, including copper-based catalysts, copper chromite, nickel catalysts, ruthenium on alumina (B75360) (Ru/Al₂O₃), and palladium on carbon (Pd/C). mdpi.comjiuanchemical.comresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net

Typical reaction conditions for the hydrogenation step vary depending on the catalyst system:

Copper-based catalysts (e.g., CuO/BaO, CuO/ZnO/Al): Temperatures ranging from 100 to 250 °C and pressures from 10 to 25 MPa. Some systems allow for lower pressures (0.1 to 3.4 MPa) at 110 to 180 °C, achieving high aldehyde conversion (100%) and selectivity (100%). mdpi.com

Copper chromite catalysts: Temperatures of 120 to 135 °C and hydrogen pressure of 8 MPa can achieve 99.9% HPA conversion and 100% selectivity towards NPG. mdpi.com

Nickel catalysts: Used in the hydrogenation step to facilitate the reduction of hydroxypivalaldehyde to this compound, with efficiency and selectivity being crucial for high yields. jiuanchemical.com

5% Ru/Al₂O₃ catalyst: Achieves selectivity towards this compound greater than 99%. researchgate.net

Pd/C catalyst: For a new anhydrous process, 3.5% Pd/C catalyst (relative to 1-hydroxy-2-pentanone (B1216695) quality) at 55 °C and 1.5 MPa hydrogen pressure yielded an average of 91.6% over six repeated experiments. researchgate.net

Mechanistic Insights: On copper-based catalysts, the catalytic hydrogenation of HPA to NPG is proposed to involve the adsorption and dissociation of hydrogen (H₂) on the surface of the reduced copper catalyst. The activated hydrogen then reacts with the activated HPA molecule. The reaction pathway primarily involves the breakage of the C=O bond and the addition of two activated hydrogen atoms. One proposed route suggests that a hydrogen atom attacks the oxygen atom in the C=O group to form a hydroxyalkyl intermediate, followed by the hydrogenation of the carbon atom to form NPG. mdpi.com Both reduced Cu⁺/Cu⁰ species are considered indispensable for an active catalyst, with their relative content being critical for catalytic performance. mdpi.com

For hydrogenation over 5% Ru/Al₂O₃ catalyst, kinetic data were best described by a dual-site Langmuir-Hinshelwood-type model. This model suggests that the molecular (nondissociative) adsorption of hydrogen and the subsequent surface reaction are the rate-controlling steps. researchgate.net

Table 1: Overview of Hydrogenation Catalyst Types and Conditions for NPG Synthesis

Catalyst TypeTemperature Range (°C)Pressure Range (MPa)Key Findings/SelectivitySource
Copper-based (CuO/BaO)100–25010–25High HPA conversion (99.2–99.8%), NPG yield (99.2–99.7%) mdpi.com
Copper-based (CuO/ZnO with Al promoter)110–1800.1–3.4100% aldehyde conversion, 100% NPG selectivity mdpi.com
Copper chromite (doped with Mn, Ba)120–135899.9% HPA conversion, 100% NPG selectivity mdpi.com
Nickel catalystsNot specifiedNot specifiedCrucial for efficiency and selectivity, high yields jiuanchemical.com
5% Ru/Al₂O₃Not specifiedNot specifiedSelectivity > 99% towards NPG researchgate.net
Pd/C (for anhydrous process)551.5Average yield 91.6% researchgate.net

Side Reactions and Impurity Formation during Synthesis

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities that necessitate additional purification steps. sigmaaldrich.com

During Aldol Condensation:

Cannizzaro Reaction : This competing reaction, particularly prevalent with strong alkaline catalysts, involves two moles of aldehyde reacting to produce a mole of alcohol and a mole of carboxylic acid (e.g., sodium formate from formaldehyde). The formation of large amounts of formate salts as by-products can significantly reduce the process's economic viability unless a profitable use for the formate is identified. sigmaaldrich.comjkenterprises.com.pk

Tischenko Reaction : In this reaction, two moles of aldehyde react to form the corresponding ester. sigmaaldrich.com

Retro-aldolization : This undesirable reaction can occur, especially when the aldolization conversion is high, leading to a high concentration of hydroxypivaldehyde in the reaction mixture. jkenterprises.com.pk

During Hydrogenation:

Ester Formation : When crude hydroxypivaldehyde containing side products such as esters is hydrogenated, low conversion of these impurities to NPG can occur. fishersci.se Specifically, this compound monoisobutyrate (PubChem CID: 80016) and hydroxypivalyl hydroxypivalate (PubChem CID: 14218) are common by-products. fishersci.sewikipedia.org High hydrogenation temperatures, particularly with nickel-based catalysts, can intensify the formation of these by-products, making their separation from NPG challenging and reducing process selectivity. fishersci.sejkenterprises.com.pk

Formation of 2,2,4-trimethyl-1,3-pentanediol : This compound (PubChem CID: 8946) can also be an impurity. wikipedia.org

Cyclic Acetal (B89532) Formation : A cyclic acetal can form from the reaction of hydroxypivaldehyde and this compound. wikipedia.org

Impact of Water : Excess water in the solution to be hydrogenated can lead to an increase in the quantity of by-products and a reduction in selectivity and conversion. jkenterprises.com.pk

To mitigate impurity formation, strategies include performing catalytic hydrogenation in two steps (e.g., a first stage for HPA hydrogenation and a second for ester hydrogenation at higher temperatures with different catalysts) fishersci.se, or using specific catalysts and conditions that avoid ester and acetal formation and retro-aldolization. jkenterprises.com.pk

Process Intensification and Novel Reactor Designs for this compound Production

Process intensification (PI) in this compound production aims to achieve higher efficiency, reduce equipment size, and overcome thermodynamic limitations by integrating reaction and separation steps within a single device. nih.gov While general principles of PI apply broadly in the chemical industry, specific applications in NPG synthesis are emerging.

One approach to process intensification involves the use of solid catalysts in the aldol condensation stage, such as ion exchange resins. These catalysts can be easily separated from the reaction product, simplifying downstream processing. fishersci.seuni.lu Furthermore, introducing a solvent into the aldol condensation reactor feed can create a homogeneous liquid phase, which is crucial given the limited solubility of isobutyraldehyde in aqueous formaldehyde solutions. fishersci.seuni.lu

In the context of NPG derivatives, biocatalytic processes demonstrate significant process intensification. For instance, the enzymatic synthesis of this compound dicaprylate/dicaprate and this compound diheptanoate has been intensified through the use of solvent-free systems and fed-batch reactor designs. csic.eswikidata.orgciteab.comnih.gov Solvent-free systems enhance yields by allowing operation with smaller reactor volumes and minimize downstream separation steps and waste generation. csic.eswikidata.orgbmrb.io Fed-batch operation, where one reactant (e.g., acid) is added stepwise, can overcome substrate inhibition of enzymatic activity, leading to higher conversions and product purity in shorter reaction times. csic.eswikidata.orgnih.gov

Such intensified biocatalytic processes for NPG derivatives have demonstrated high productivity, for example, 0.15 kg product/L reactor·h and 167.09 kg product/kg biocatalyst for this compound dicaprylate/dicaprate synthesis. csic.es These methods allow for the production of high-purity products (e.g., 92.5% purity in 6 hours) under mild conditions, often eliminating the need for further purification. csic.esnih.gov

Sustainable Synthesis Approaches for this compound

The growing demand for sustainable chemical production has driven research into more environmentally friendly synthesis routes for this compound. Key areas of focus include:

Renewable Feedstocks : Reducing reliance on fossil fuel-derived raw materials is a primary goal. This involves exploring the use of biomass-derived materials or waste streams as starting materials for NPG production. thegoodscentscompany.com

Biotechnology and Bioengineering : Significant advancements are being made in utilizing biocatalysis and genetically engineered microorganisms for NPG synthesis. This approach aims to produce NPG from renewable feedstocks, such as converting 2-dehydropantoate (B1214580) (an intermediate in pantothenic acid biosynthesis) from pyruvate (B1213749) into this compound through successive enzymatic actions (alpha-keto acid decarboxylase and aldehyde reductase). thegoodscentscompany.comfishersci.at This fermentative production method offers a promising avenue for sustainable NPG synthesis. fishersci.at

Energy Efficiency and Emissions Reduction : Conventional NPG production processes are energy-intensive and contribute to greenhouse gas emissions. Sustainable approaches focus on improving energy efficiency through advanced technologies, process optimization techniques, energy-efficient equipment, heat recovery systems, and the integration of renewable energy sources into production facilities. thegoodscentscompany.com

Enzymatic Synthesis : As highlighted in process intensification, enzymatic synthesis offers a "green chemistry" alternative for NPG derivatives. These processes often operate in solvent-free media, at lower temperatures, and with minimal waste generation, aligning with sustainability principles. csic.eswikidata.orgciteab.comnih.govbmrb.io

These sustainable approaches aim to reduce the environmental footprint of NPG production, contributing to a more circular and eco-friendly chemical industry.

Advanced Materials Research Incorporating Neopentyl Glycol

Neopentyl Glycol in Polyester (B1180765) Resins Synthesis

This compound serves as an industry-standard glycol component in the production of high-quality polyester resins for diverse applications such as industrial coatings and fiberglass-reinforced plastics fishersci.iermreagents.comepa.gov. It is frequently used as the sole glycol component in polyester resin formulations or in combination with other modifying glycols to achieve specific desired properties fishersci.ieepa.gov.

Saturated Polyester Resins

In the realm of saturated polyester resins, NPG is a primary component, particularly for polyester powder coating resins, often utilized in conjunction with purified terephthalic acid (PTA). Saturated polyesters synthesized with NPG and aromatic dibasic acids, including terephthalic acid, isophthalic acid, and trimellitic acid, are extensively used in powder coatings. These NPG-based resins exhibit excellent thermal stability, weathering resistance, and stain resistance, alongside enhanced toughness and detergent resistance, making them suitable for coil coatings in appliances and exterior applications epa.gov.

Unsaturated Polyester Resins (UPRs)

This compound is a commonly employed diol in the production of unsaturated polyester resins (UPRs). Its incorporation is particularly beneficial for gel coats, where it contributes to excellent weatherability, water, and stain resistance. NPG also plays a role in the depolymerization and synthesis of UPRs from waste polyethylene (B3416737) terephthalate (B1205515) (PET) flakes, contributing to sustainable material solutions. High-performance UPRs with superior chemical resistance are often achieved when NPG is used in combination with isophthalic acid.

The inclusion of this compound significantly reduces the viscosity of unsaturated polyester resins, thereby improving their processability. For instance, UPRs containing NPG can exhibit substantially lower viscosity compared to formulations utilizing isosorbide, with reductions of over eight times at 25 °C and more than four times at 55 °C observed in some cases. This decrease in viscosity renders the resin formulations more favorable for practical commercial applications. The optimal volatility and moderate boiling point of NPG (e.g., 208 °C uni.lu, with 250 °C noted in contexts of plasticizers and polymerization) facilitate controlled reactions during polyester synthesis, contributing to the formation of high-quality polymers with desired characteristics.

The table below summarizes typical mechanical and thermomechanical properties observed in UPRs incorporating this compound:

Table 1: Mechanical and Thermomechanical Properties of UPRs with this compound

PropertyRange (Typical Values)UnitSource
Glass Transition Temp. (Tg)63.7 – 70.8°C
Young's Modulus1.23 – 1.74GPa
Ultimate Strength12.5 – 35.1MPa
Elongation at Break0.90 – 4.39%
Tensile Strength≥ 34.79MPa

Role of this compound in Enhancing Hydrolytic and Thermal Stability of Polyesters

A key advantage of this compound in polyester synthesis is its ability to significantly enhance the hydrolytic and thermal stability of the resulting polymers fishersci.iermreagents.comuni.luacgih.orgepa.gov. This enhanced performance is attributed to NPG's inherent resistance to oxidation, its non-polar chemical nature, and the steric retardation of hydrolysis provided by its structure fishersci.iermreagents.com. Polyester polyols synthesized with NPG have demonstrated superior hydrolysis resistance compared to some other polyester-diols fishersci.ie.

This compound in Bio-based Polyesters (e.g., Poly(this compound 2,5-furandicarboxylate))

This compound is increasingly being utilized in the development of bio-based polyesters, contributing to sustainable materials research. A notable example is Poly(this compound 2,5-furandicarboxylate) (PNF), a furan-based polyester that shows promise for sustainable food packaging applications. PNF can be effectively synthesized through a solvent-free process, starting directly from 2,5-furandicarboxylic acid (FDCA) and this compound.

PNF exhibits favorable thermal properties, including good thermal stability and higher glass transition (Tg) and melting temperatures (Tm) compared to poly(propylene 2,5-furanoate) (PPF). The mechanical characteristics of PNF, such as a very high elastic modulus and brittle fracture behavior, are comparable to those of PPF and poly(ethylene 2,5-furandicarboxylate) (PEF). Beyond mechanical properties, PNF demonstrates exceptional gas barrier performances, significantly outperforming PEF with reductions in oxygen (O2) and carbon dioxide (CO2) permeability by 11 times and 61 times, respectively. PNF is also characterized by a high melting temperature, ranging from 200 °C to 220 °C, and excellent crystallization ability.

Copolymerization of this compound with 2,5-furandicarboxylic acid and succinic acid yields poly(this compound succinate/furandicarboxylate) (PNSF) copolyesters, which possess splendid gas barrier properties and mechanical performance. Certain PNSF compositions can achieve a modulus of 3.0 GPa and a strength of 100 MPa, comparable to high-performance engineering plastics. Furthermore, the biodegradability of PNSF can be tailored by adjusting the ratio of succinic acid in the polymer composition.

The table below highlights the enhanced barrier properties of Poly(this compound 2,5-furandicarboxylate) (PNF):

Table 2: Gas Barrier Properties of PNF Compared to PEF

GasPermeability Reduction (PNF vs. PEF)Source
Oxygen (O2)11x
Carbon Dioxide (CO2)61x

This compound as a Component in Phase Change Materials (PCMs)

This compound (2,2-dimethyl-1,3-propanediol) is recognized as a plastic crystal, a class of materials that exhibit solid-solid phase transitions. These transitions are characterized by a change in crystalline structure while remaining in a solid state, allowing for thermal energy storage without the volumetric changes and leakage issues associated with solid-liquid PCMs. fishersci.co.uknih.govfrontiersin.org Polyalcohols like NPG are particularly attractive due to their renewable nature, non-toxicity, non-flammability, and compatibility with various materials. fishersci.co.uk

Solid-Solid Phase Transitions in this compound

NPG undergoes a reversible solid-solid phase transition from an ordered low-temperature monoclinic phase (Phase II) to an orientationally disordered Face-Centered Cubic (FCC) phase (Phase I). fishersci.co.uknih.govfishersci.ca This transition typically occurs at temperatures around 41-44 °C (e.g., 41.9 °C or 313.5 K), with an associated latent heat of transition ranging from 110 J/g to 141.91 J/g (approximately 119.4 J/g or 12.43 kJ/mol). fishersci.co.uknih.govfrontiersin.orgfishersci.atereztech.comwikipedia.orgfishersci.it

While the solid-solid transition in NPG offers advantages such as avoiding leakage, it can exhibit thermal hysteresis. For instance, during cooling, the transition from the FCC to the monoclinic structure might be delayed, appearing at a lower temperature (e.g., 30 °C compared to a heating transition at 42 °C), indicating a hysteresis of about 12 °C. fishersci.co.uk Molecular dynamics studies have directly observed this hysteresis, linking it to the liberation of hydroxyl rotational modes and the disruption of the hydrogen bond network within the crystal. fishersci.cawikipedia.org

The key thermal properties of this compound are summarized below:

PropertyValueCitation
Solid-Solid Transition Temperature (Heating)41.9 °C or 313.5 K (approx. 42-44 °C) fishersci.co.uknih.govfrontiersin.orgfishersci.atwikipedia.orgfishersci.it
Solid-Solid Transition Temperature (Cooling)30 °C (observed delay) fishersci.co.uk
Latent Heat of Transition110 - 141.91 J/g (approx. 119.4 J/g) fishersci.co.uknih.govfrontiersin.orgfishersci.atereztech.comwikipedia.org

Development of this compound-Fatty Acid Esters as PCMs

Despite its promising solid-solid phase transition properties, the application of pure NPG as a latent heat thermal energy storage (LHTES) material is somewhat limited by its low degradation temperature interval (80–150 °C), which is relatively close to its solid-liquid phase change temperature (129.46 °C). fishersci.atereztech.com To overcome this limitation, research has focused on synthesizing NPG ester compounds with various fatty acid chlorides. fishersci.atereztech.com

Studies have shown that these synthesized NPG-fatty acid esters (e.g., NPG-DL, NPG-DM, NPG-DP) exhibit improved thermal properties. Their melting points typically range from 11 to 35 °C, with latent heat values between 98 and 124 J/g. Importantly, these ester-based PCMs demonstrate higher decomposition temperature ranges, non-corrosivity, good odor properties, and enhanced thermal reliability and chemical stability, along with increased thermal conductivity, making them more viable for LHTES applications. fishersci.atereztech.com

Molecular Dynamics Studies of Thermal Transport in this compound Crystals

Molecular dynamics (MD) simulations provide atomistic insights into the thermal transport mechanisms within NPG crystals. Experimental measurements of NPG's thermal conductivity near room temperature typically fall within the range of 0.15 to 0.42 W m⁻¹ K⁻¹. americanelements.com MD simulations have corroborated these experimental findings, yielding thermal conductivities of 0.50, 0.32, and 0.33 W m⁻¹ K⁻¹ at 298.15 K along the a, b, and c* directions, respectively. pharmacompass.comcenmed.com

A notable finding from these simulations is the anisotropy of thermal conductivity in NPG crystals, which is primarily attributed to the intricate hydrogen-bond network present within the material. pharmacompass.com Furthermore, MD studies have revealed interesting temperature dependencies: while thermal conductivity along the a* direction decreases with temperature, it can increase along the b* and c* directions. For instance, with defect concentrations of 2% and 4%, the thermal conductivity in the b* direction increased by 8.47% and 12.41%, respectively, and along the c* direction by 8.41% and 10.30%, as the temperature rose from 218.15 K to 298.15 K. americanelements.com External factors like pressure also influence thermal transport; a 10% enhancement in NPG's thermal conductivity has been observed under a pressure of 200 MPa. sigmaaldrich.com

This compound in Chemical Recycling Processes

Chemical recycling offers a promising route for managing plastic waste, and glycolysis stands out as a highly researched depolymerization process for poly(ethylene terephthalate) (PET) waste. uni.luwikipedia.orgepa.govfishersci.comfishersci.canih.govcdutcm.edu.cnnih.gov This method involves the reaction of PET with a glycol, which cleaves the ester bonds in the polymer chain and replaces them with hydroxyl groups, ultimately yielding oligomers and monomers. uni.luwikipedia.org

Glycolysis of Poly(ethylene terephthalate) (PET) Waste with this compound

This compound has emerged as an effective depolymerization agent for the chemical recycling of complex PET waste streams, including challenging materials like multilayers and textiles, which are difficult to process through traditional mechanical recycling. uni.luwikipedia.orgepa.govfishersci.canih.govflybase.orgfishersci.se A significant advantage of employing NPG in this process is the generation of bis-(hydroxy neopentyl) terephthalate (BHNT) as the primary monomeric product. Unlike other common glycolysis products, BHNT lacks β-hydrogen, which contributes to enhancing the chemical resistance of the resulting polymers synthesized from it. uni.lunih.govwikipedia.org Zinc acetate (B1210297) is a frequently utilized and effective catalyst in the NPG-mediated glycolysis of PET. uni.luwikipedia.orgepa.govfishersci.canih.govflybase.orgfishersci.se

Optimization of Reaction Parameters for Monomer Yield (e.g., Bis-(hydroxy neopentyl) terephthalate)

Extensive research has focused on optimizing the reaction parameters to maximize the yield of bis-(hydroxy neopentyl) terephthalate (BHNT) from the glycolysis of PET waste using NPG. Optimal conditions identified include an NPG/PET molar ratio of 6:1 and a reaction temperature of 200 °C, in the presence of a zinc acetate catalyst. uni.luwikipedia.orgepa.govfishersci.canih.govflybase.orgfishersci.se

Under these optimized conditions, studies have demonstrated that almost complete depolymerization of PET waste samples can be achieved within approximately 2 hours of reaction time. uni.luepa.gov The raw BHNT yield can reach up to 87.4% under these conditions. epa.gov To further improve the quality of the recovered monomer, a purification step involving activated carbon has been developed. This purification process is highly effective in removing dyes and other impurities present in the raw product, significantly increasing the purity of BHNT from around 60% to over 90-95% (in mol). uni.luwikipedia.orgepa.govfishersci.canih.govflybase.orgfishersci.se The high-purity BHNT obtained through this chemical recycling process holds considerable potential to serve as a sustainable alternative to fossil-based NPG in the synthesis of various resins and coatings. uni.luwikipedia.orgepa.govnih.govflybase.orgfishersci.se

The following table summarizes the optimized reaction parameters and typical yields for PET glycolysis with this compound:

ParameterOptimal Value / ResultCitation
NPG/PET Molar Ratio6:1 uni.luwikipedia.orgepa.govfishersci.canih.govflybase.orgfishersci.se
Reaction Temperature200 °C uni.luwikipedia.orgepa.govfishersci.canih.govflybase.orgfishersci.se
Reaction Time~2 hours (for near full depolymerization) uni.luepa.gov
Raw BHNT YieldUp to 87.4% epa.gov
Purified BHNT Purity>90-95% (in mol) uni.luwikipedia.orgepa.govfishersci.canih.govflybase.orgfishersci.se

Neopentyl Glycol in Biomedical and Advanced Chemical Applications

Neopentyl Glycol as a Scaffold in Radiopharmaceutical Development.chemicalbook.comacs.org

This compound serves as a crucial scaffold in the development of radiopharmaceuticals, particularly for creating radiohalogenated compounds used in diagnostics and therapy (radiotheranostics). chemicalbook.com The this compound structure is an effective scaffold for labeling with radiohalogens, including astatine-211 (B1237555) ([²¹¹At]At). nih.gov The unique structure of this compound enhances the stability of the materials produced, making them resistant to hydrolysis and high temperatures. chemicalbook.com

Synthesis of Radiohalogen-Labeled Amino Acid Derivatives.nih.gov

Researchers have successfully designed and synthesized new radiohalogen-labeled amino acid derivatives by introducing L-tyrosine into the this compound structure. nih.gov These derivatives, such as [²¹¹At]At-NpGT, [¹²⁵I]I-NpGT, and [¹⁸F]F-NpGT, are recognized as substrates for L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov The this compound group has proven to be a valuable labeling moiety for all radiohalogen elements. nih.gov This versatility allows for the creation of radiopharmaceutical pairs for theranostics, where one radioisotope is used for diagnosis and another for therapy. acs.orgnih.gov For instance, the pairing of an iodine isotope for imaging with an astatine isotope for therapy is a promising approach. d-nb.info

Stability and Biodistribution of this compound-Derived Radiopharmaceuticals.nih.gov

A significant challenge in the development of radiohalogenated pharmaceuticals is their stability in the body, as dehalogenation can lead to off-target radiation exposure and reduced efficacy. nih.gov Radiohalogen-labeled compounds using the this compound structure exhibit high stability against in vivo dehalogenation due to steric hindrance and resistance to metabolism by cytochrome P450 enzymes. acs.orgnih.gov

Studies in glioma-bearing mice have shown that these agents exhibit high stability against in vivo dehalogenation and have similar biodistribution patterns. nih.gov For example, [²¹¹At]At-NpGT showed low accumulation in the spleen, lungs, stomach, and thyroid, indicating minimal deastatination. nih.gov Similarly, [¹²⁵I]I-NpGT accumulation in the stomach and thyroid was low. nih.gov The rapid clearance of these compounds from the bloodstream allows for high tumor-to-blood ratios, a desirable property for radiopharmaceuticals. nih.gov Urine analysis has confirmed that these compounds are excreted as glucuronide conjugates, with no free radiohalide detected, further confirming their in vivo stability. acs.orgnih.gov

This compound Derivatives in Proteomics Sample Preparation.nih.gov

In the field of proteomics, which involves the large-scale study of proteins, sample preparation is a critical step. A derivative of this compound, Lauryl Maltose this compound (LMNG), has emerged as a valuable tool, particularly in low-input proteomics and single-cell proteomics. nih.govbiorxiv.org

Lauryl Maltose this compound (LMNG) in Low-Input Proteomics.nih.govbiorxiv.org

LMNG is an amphiphilic detergent that is highly effective at solubilizing and stabilizing integral membrane proteins, often outperforming more commonly used detergents. nih.gov It has two hydrophobic chains and two hydrophilic maltoside groups, which helps to maintain the structural integrity and activity of the proteins being studied. moleculardimensions.com

A method known as LMNG-assisted sample preparation (LASP) has been developed to reduce the loss of proteins and peptides in samples. nih.govbiorxiv.org This is particularly important when working with very small amounts of starting material, as is common in single-cell proteomics. nih.gov The LASP method involves adding LMNG to the digestion solution to prevent the proteins and peptides from sticking to surfaces, and then easily removing the LMNG using reversed-phase solid-phase extraction. biorxiv.org This prevents contamination of the mass spectrometry instruments used for analysis. nih.govresearchgate.net The use of the LASP method has been shown to significantly improve the recovery of digested peptides, leading to the identification of a higher number of proteins from a single cell. nih.govbiorxiv.org

This compound in Pesticide and Plasticizer Production.chemicalbook.comcamachem.com

Beyond its biomedical applications, this compound is a versatile chemical used in the production of various industrial products, including pesticides and plasticizers. chemicalbook.comcamachem.comcamachem.com It serves as a raw material in the synthesis of certain pesticides. dyeastchem.comgpcchem.com

In the polymer industry, this compound is a key component in the manufacture of high-performance polyesters and plasticizers. wikipedia.orgpenpet.com When used in the production of polyesters, it enhances the product's stability against heat, light, and water. wikipedia.orgresearchgate.net NPG is also crucial in the synthesis of phthalate-free plasticizers, which are gaining importance due to health and environmental concerns associated with traditional phthalates. allhdi.com this compound esters, for example, exhibit excellent low-temperature performance and resistance to oxidation, making them suitable for use in high-performance coatings, sealants, and adhesives. allhdi.com The branched structure of this compound provides steric hindrance, which reduces the molecule's susceptibility to hydrolysis and oxidation, resulting in more durable and long-lasting products. allhdi.com

Spectroscopic and Computational Characterization of Neopentyl Glycol Systems

Analytical Techniques for Characterizing Neopentyl Glycol and its Derivatives

A range of analytical techniques is employed to characterize this compound and its various derivatives, providing insights into their chemical structure, purity, thermal behavior, and dielectric properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and confirming the chemical structure of this compound and its derivatives. The technique relies on the absorption of infrared radiation by molecular vibrations.

For this compound, characteristic broad stretching vibrational peaks at approximately 3288 cm⁻¹ are observed, indicative of the hydroxyl (-OH) group issuu.comresearchgate.net. Other notable peaks include those around 2956 cm⁻¹ for -CH stretching and at 1475 cm⁻¹ and 1356 cm⁻¹ for -CH bending vibrations issuu.comresearchgate.net. The C-O-H stretching vibration typically appears around 1276 cm⁻¹ issuu.com.

In the characterization of this compound diester (NPGDE), FTIR analysis confirms the successful esterification by observing specific peak shifts. For instance, the appearance of a C=O ester peak at 1738 cm⁻¹ and C-O ester peaks at 1161 cm⁻¹ and 1241 cm⁻¹ in the NPGDE spectrum indicates the formation of the ester functional group. This is contrasted with the C=O group of carboxylic acid at 1696 cm⁻¹ and C-O carboxylic acid at 1291 cm⁻¹ and 1247 cm⁻¹ in the starting fatty acids analis.com.my. FTIR can also reveal the presence of tert-butyl groups (1386 cm⁻¹ and 1439 cm⁻¹) and methyl/methylene groups (around 1503 cm⁻¹) in reaction products involving NPG rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and purity of this compound and its derivatives. It is particularly useful for confirming the positions of atoms within the molecule and identifying different types of protons and carbons.

For this compound diester (NPGDE), ¹H NMR spectra show characteristic signals. Protons of the CH₂-O group in NPGDE are typically detected around 3.88 ppm, while protons of the CH₂-C=O group appear at 2.29-2.33 ppm analis.com.myresearchgate.net. The signal at 5.381 ppm can represent protons for C=CH, indicating unsaturation if present in the derivative researchgate.net. ¹³C NMR provides complementary information, with a chemical shift at 173.71 ppm confirming the presence of the ester functional group in NPGDE analis.com.my. NMR has also been used to investigate the structure of copolyesters formed with this compound, providing insights into the ratio of incorporated acid components and terminating groups nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to identify fragments that provide structural insights. Matrix-assisted laser desorption ionization/time-of-flight (MALDI/ToF) mass spectrometry is particularly effective for the structural investigation of polyesters synthesized with this compound nih.govacs.org.

MALDI/ToF MS can provide information on the ratio of incorporated acid components and terminating groups in polyesters, with results showing good agreement with ¹H NMR data (R² = 0.96–0.98) nih.govacs.org. This suggests that MALDI/ToF MS is a suitable tool for the semiquantitative characterization of polyester (B1180765) systems nih.govacs.org. The technique allows for the identification of repeat units and end groups, and the structural analysis of linear and cyclic oligomers researchgate.net. For example, mass spectra of poly(this compound-alt-isophthalic acid) homopolyesters reveal well-resolved peaks for cationic parts of derivatized oligomers, enabling the determination of molecular mass distributions researchgate.net. Gas chromatography coupled to mass spectrometry (GC-MS) can also be used for non-targeted screening to detect volatile and semi-volatile compounds in materials containing NPG aesan.gob.es.

Differential Scanning Calorimetry (DSC) in Material Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions, by measuring the heat flow associated with these transitions. This compound is extensively used as a solid-solid phase change material (PCM) for thermal energy storage applications, making DSC a critical characterization tool alliedacademies.orglongdom.org.

DSC studies of NPG reveal its phase transformations. NPG undergoes a transition from the crystalline state to the plastic crystalline state at approximately 315 K (42 °C) and then to the molten state at 402 K (129 °C) kuleuven.bersc.org. A sharp endothermic inflexion at around 131.74 °C in the DSC thermogram indicates the melting temperature of NPG researchgate.net. The latent heat of fusion (ΔH) can also be determined; for control NPG, a value of 14.91 J/g has been reported researchgate.net. DSC can also be used to observe the kinetics of the plastic crystal transition in NPG, with samples typically prepared in aluminum DSC pans and scanned at various heating rates (e.g., 10, 5, and 2 °C min⁻¹) aip.org.

Table 1: Thermal Properties of this compound (NPG) from DSC Analysis

PropertyValue (Control NPG)Reference
Melting Temperature (Tm)~130 °C (402 K) kuleuven.benih.gov
Solid-Solid Transition~42 °C (315 K) kuleuven.bersc.org
Latent Heat of Fusion (ΔH)14.91 J/g researchgate.net

Broadband Dielectric Spectroscopy (BDS)

Broadband Dielectric Spectroscopy (BDS) is a technique that probes the electrical properties, dielectric relaxation phenomena, and thermal phase transitions of materials over a wide range of temperatures and frequencies. It is particularly valuable for studying orientationally disordered crystals (ODICs) like this compound.

BDS studies on NPG have revealed its phase-dependent dielectric properties and proton conduction mechanisms kuleuven.bersc.org. Permittivity and conductivity data from BDS confirm the phase transformations of NPG from the crystalline state to the plastic crystalline state at 315 K and then to the molten state at 402 K kuleuven.bersc.org. The technique can measure dielectric properties in all three phases (ordered crystalline, plastic crystalline, and liquid) kuleuven.be. BDS also allows for the investigation of DC electric conductivity, which is present in the liquid and ODIC phases but absent in the solid crystal phase mdpi.com. Studies under compression up to the GPa domain have provided insights into the static, dynamic, and energy-related properties, including evolutions of the dielectric constant, DC electric conductivity, and dissipation factor, especially concerning the discontinuous phase transition between the ODIC and solid crystal phases mdpi.compreprints.org.

Gas Chromatography-Flame Ionization Detector (GC-FID) for Compositional Analysis

Gas Chromatography-Flame Ionization Detector (GC-FID) is a widely used technique for the compositional analysis and purity determination of this compound and its derivatives, particularly in the context of esterification reactions.

GC-FID is employed to determine the ester composition in derivatives such as this compound diester (NPGDE) analis.com.myresearchgate.net. For instance, in the synthesis of NPGDE from palm oil fatty acids, GC-FID analysis can confirm the successful production of 100% diesters, indicated by the appearance of a specific peak at a retention time (e.g., 41 min for NPG dioleate) and the absence of peaks for starting materials like oleic acid or intermediate monoesters analis.com.myresearchgate.netresearchgate.net. This technique is crucial for assessing the completeness of reactions and the purity of the final product analis.com.my. GC-FID methods for glycols can be highly sensitive, with detection limits as low as 10 ppb for certain glycols after derivatization tdl.org. The selection of appropriate GC column phases, such as polar polyethylene (B3416737) glycol phases or non-polar poly(dimethylsiloxane) phases, is important for effective separation of glycols and diols sigmaaldrich.com.

Computational Chemistry and Modeling of this compound

Computational chemistry and modeling techniques play a pivotal role in unraveling the intricate behavior of this compound at the molecular level. These methods offer a powerful means to predict and understand its physical properties, phase transitions, and reaction mechanisms, complementing experimental observations.

Molecular Dynamics (MD) Simulations for Thermal Transport and Crystal Structures

Molecular Dynamics (MD) simulations have been instrumental in elucidating the thermal transport mechanisms and crystal structures of this compound. NPG is recognized as a promising environmentally friendly refrigerant due to its ability to release significant latent heat during a solid-phase transition from a plastic crystal phase to a true crystal phase. However, its inherently low thermal conductivity poses a limitation to its widespread application acs.org.

Atomistic MD simulations have been employed to investigate the mechanisms governing thermal transport within NPG crystals. These simulations have yielded thermal conductivity values at 298.15 K of 0.50, 0.32, and 0.33 W m⁻¹ K⁻¹ along the a, b, and c* directions, respectively. These simulated results demonstrate good agreement with experimental data, which range from 0.15 to 0.42 W m⁻¹ K⁻¹ acs.org. The observed anisotropy in thermal conductivity across different crystallographic directions is primarily attributed to the intricate hydrogen-bond network present within the NPG structure acs.org.

Further analysis through MD simulations has revealed that the low thermal conductivity of NPG is a consequence of a substantial gap between the low-frequency and high-frequency regions in its phonon spectrum, alongside an ultrashort phonon mean free path (MFP). The effective MFPs have been calculated as 1.28 nm, 5.47 nm, and 2.22 nm along the a, b, and c* directions, respectively acs.org. Interestingly, the thermal conductivity of NPG has been found to be largely insensitive to temperature variations within the range of 218.15 to 298.15 K, a phenomenon potentially linked to the temperature insensitivity of its ultrashort MFP acs.org. Moreover, the presence of vacancy defects can influence thermal conductivity in complex ways; for instance, at defect concentrations of 2% and 4%, thermal conductivities along the b* and c* directions exhibit an abnormal increase with rising temperature, which is correlated with the re-orientation of hydroxyl groups acs.org.

Beyond thermal transport, MD simulations have provided critical insights into the colossal barocaloric effects (CBCEs) observed in NPG plastic crystals aip.org. NPG demonstrates significant isothermal entropy changes and potentially large adiabatic temperature changes, which are intrinsically linked to reversible order-disorder transitions in its molecular orientation. Non-bond interactions between molecules are identified as a key factor in these effects aip.org. At ambient temperature and pressure, NPG adopts a monoclinic crystal structure with a P2₁/c space group. Upon heating to approximately 315 K, it undergoes a reversible structural phase transition to a cubic phase (Fm3m), wherein the molecular orientation becomes disordered while the molecular centroid positions remain unchanged aip.org. The experimentally determined volume change during this phase transition is approximately 5.4 cm³ mol⁻¹ aip.org.

Recent MD studies have also achieved direct observation of thermal hysteresis in the molecular dynamics of barocaloric this compound, specifically highlighting the liberation of hydroxyl rotational modes that facilitate the unlocking of the hydrogen bond network acs.orgsynthical.com. This direct observation of hysteresis in molecular rotational modes, and consequently in the formation and disruption of hydrogen bonding, corroborates previous calorimetric findings acs.orgsynthical.com. Tracking the thermal activation of three primary reorientation modes may help to resolve existing discrepancies between measured and calculated entropy changes acs.orgsynthical.com.

Table 1: Simulated and Experimental Thermal Conductivity of this compound Crystals at 298.15 K acs.org

DirectionSimulated Thermal Conductivity (W m⁻¹ K⁻¹)Experimental Thermal Conductivity Range (W m⁻¹ K⁻¹)Effective Phonon Mean Free Path (nm)
a0.500.15 - 0.421.28
b0.320.15 - 0.425.47
c*0.330.15 - 0.422.22

Table 2: Key Parameters of this compound Phase Transition aip.org

PropertyValue
Ordered Phase Crystal StructureMonoclinic (P2₁/c)
Disordered Phase Crystal StructureCubic (Fm3m)
Phase Transition Temperature~315 K (near room temperature)
Volume Change (ΔV) during Transition~5.4 cm³ mol⁻¹
Heat Capacity (Cₚ) in Ordered Phase~2.0 kJ·K⁻¹·kg⁻¹
Heat Capacity (Cₚ) in Disordered Phase~2.5 kJ·K⁻¹·kg⁻¹

Theoretical Studies of this compound Interactions and Properties

Theoretical investigations provide fundamental insights into the interactions and intrinsic properties of this compound. NPG is characterized as a roughly spherical molecule comprising two methyl (−CH₃) and two hydroxymethyl (−CH₂OH) groups, which exhibit rotational freedom around the bonds to the central carbon atom acs.org.

A critical aspect of NPG's behavior, particularly in its plastic crystal phase, is the stability of its ordered phase, which is strongly dependent on hydrogen bonding aip.org. Theoretical calculations have quantified the energy of the hydrogen bond between NPG molecules. For instance, calculations using the COMPASS force field yielded a hydrogen bond energy of 33 KJ/mol at 0 K. This value is consistent with prior results of approximately 27.91 KJ/mol obtained with the OPLS-AA force field and around 25 KJ/mol derived from Density Functional Theory (DFT) calculations aip.org. These non-bond interactions between molecules are crucial for the colossal barocaloric effects observed in NPG aip.org.

Table 3: Theoretical Hydrogen Bond Energies of this compound at 0 K aip.org

MethodHydrogen Bond Energy (KJ/mol)
COMPASS force field33
OPLS-AA force field~27.91
DFT calculation~25

Quantum Chemistry Applications in this compound Research

Quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool in the detailed investigation of this compound and related systems. While comprehensive studies solely on NPG using quantum chemistry are continually emerging, existing research demonstrates its utility in understanding fundamental molecular properties and interactions.

One notable application of quantum chemical calculations is in the estimation of kinetic parameters during the esterification of this compound researchgate.net. More broadly, DFT calculations have been directly applied to determine the energy of hydrogen bonds within NPG molecules, yielding values consistent with other theoretical and experimental approaches aip.org.

In the broader context of computational catalysis and material science relevant to polyols, DFT is extensively employed for the rational design and discovery of new catalysts and for the development of kinetic models researchgate.netacs.org. For instance, explicit solvation methods, which often integrate multiscale modeling approaches involving both DFT and molecular dynamics, are crucial for accurately calculating solvation thermodynamic properties. These calculations are essential for modeling the performance of catalysts in aqueous phase heterogeneous catalysis, a domain highly relevant to polyols like NPG researchgate.net. The ability of quantum chemistry to provide electronic structure information and reaction energetics at an atomic level makes it indispensable for understanding the intrinsic reactivity and stability of this compound and its derivatives.

Modeling of Reaction Networks and Catalysis involving this compound

Modeling of reaction networks and catalysis is fundamental to optimizing the synthesis and application of this compound. Industrially, NPG is primarily synthesized through a two-step process: an aldol (B89426) reaction between formaldehyde (B43269) and isobutyraldehyde (B47883) to form hydroxypivaldehyde (HPA), followed by the reduction of HPA to NPG atamanchemicals.comintratec.us. This reduction can be achieved either via a crossed Cannizzaro reaction, typically base-catalyzed, or through catalytic hydrogenation atamanchemicals.comintratec.us.

The hydrogenation step commonly utilizes metal catalysts such as copper, nickel, and ruthenium, or specific catalytic systems like copper chromite or ruthenium on activated carbon mdpi.com. Understanding and optimizing these complex synthetic pathways heavily relies on the modeling of their underlying reaction networks. The rational design of heterogeneous catalysts, crucial for improving the efficiency and selectivity of NPG production, is often guided by detailed mechanistic surveys using computational methods like DFT researchgate.net.

Beyond its synthesis, NPG is involved in various other chemical processes where reaction network modeling and catalysis are pertinent. For example, NPG is used as an alternative solvent in the chemical recycling of polyethylene terephthalate (B1205515) (PET) via glycolysis researchgate.net. Kinetic modeling plays a vital role in understanding and optimizing such processes, including the glycolysis of PET catalyzed by zinc acetate (B1210297) in the presence of NPG researchgate.net.

Furthermore, the broader field of polyol chemistry, which includes NPG, benefits significantly from computational modeling for applications such as hydrogen production from biomass. While specific detailed reaction networks for NPG decomposition in this context are still evolving, studies on simpler polyols like ethylene (B1197577) glycol serve as valuable surrogates. These studies utilize DFT and statistical mechanical models to predict and understand decomposition pathways on catalysts like platinum, identifying kinetically important reactions (e.g., early dehydrogenation) and optimal catalyst binding energies for desired products such as hydrogen acs.org. Ongoing research aims to improve catalyst activity and selectivity for NPG synthesis, leading to reduced raw material consumption and milder process conditions mdpi.com.

Environmental and Safety Aspects in Neopentyl Glycol Research

Environmental Fate and Degradation Studies

Understanding the environmental fate of neopentyl glycol involves assessing its behavior and transformation in different environmental compartments.

Biodegradability and Persistence in the Environment

This compound's biodegradability has been evaluated through various studies. Under aerobic conditions, this compound has shown 70-80% degradation over a 28-day exposure period, classified as "readily biodegradable" according to OECD Test Guideline 301B. parchem.com However, other assessments, such as Screening Information Data Set (SIDS) testing, have classified this compound as "not readily biodegradable." oecd.org This classification suggests that while some degradation occurs, it may not meet all stringent criteria for ready biodegradability under certain conditions. This compound is stable in neutral, acidic, or alkaline solutions. oecd.org

Regarding its persistence, this compound is not expected to bioaccumulate in aquatic organisms, evidenced by a bioconcentration factor (BCF) of less than 9 in Cyprinus carpio (Carp) over 42 days. parchem.com If released into the environment, the substance tends to partition to soil and sediment. canada.ca

Wastewater Treatment Processes in this compound Production

Wastewater generated during this compound production is characterized by a high concentration of organic pollutants, including objectionable impurities like formaldehyde (B43269), which makes it challenging for direct biological treatment. google.com Effective treatment strategies involve a multi-stage approach.

Aldehyde Removal and Nutrient Adjustment

A critical initial step in treating this compound industrial wastewater is the removal of formaldehyde. This can be achieved through a pretreatment process involving pH adjustment to a range of 7-8 using acid or alkaline agents, followed by heating air-stripping treatment. google.com During heating air-stripping, the wastewater temperature is controlled between 60 and 70°C, and air is bubbled through the wastewater for 3 to 4 hours, with an air-to-wastewater volume ratio of 15-20:1. google.com Alternative methods for formaldehyde removal include steam stripping, electrolysis, and chemical reactions, aiming to reduce formaldehyde concentrations to below 3 mg/L. google.com

Following aldehyde removal, nutrient adjustment is necessary to optimize conditions for subsequent biological treatment. Nutritive salts, such as a mixture of urea (B33335) and monobasic sodium phosphate, are added to achieve a carbon (C) to nitrogen (N) to phosphorus (P) ratio suitable for microbial activity, typically in the range of 100:5-10:1-2. google.com Specific adjustments cited include C:N:P ratios of 100:5:1 or 100:10:2. google.com

Biological Contact Oxidation Pond Technology

After pretreatment and nutrient adjustment, the wastewater is subjected to biological contact oxidation pond technology. This process utilizes microorganisms that are attached to the surface of combined biological packing materials. google.com These microorganisms effectively remove organic pollutants from the sewage, enabling the processed water to meet discharge standards. google.com

Other biological treatment options for this compound production wastewater include sequential anaerobic and aerobic biological treatments. Anaerobic biological treatment can employ technologies such as Upflow Anaerobic Sludge Blanket (UASB), Expanded Granular Sludge Bed (EGSB), or Internal Circulation (IC) reactors. google.com This is typically followed by aerobic biological treatment, often utilizing activated sludge processes like the Sequencing Batch Reactor (SBR) wastewater treatment process. google.com A comprehensive treatment approach may combine heating air-stripping pretreatment with anaerobic and aerobic biological treatments, further enhanced by advanced treatment steps such as quartz sand filtration and activated carbon adsorption to ensure compliance with discharge regulations. google.com

Safety Assessment of this compound Derivatives

The safety assessment of this compound derivatives primarily focuses on their environmental impact and behavior. For example, Propoxylated Neopentylglycol diacrylate is considered inherently biodegradable and is not expected to bioaccumulate, indicating its non-persistence in soil and sediment. arkema.com However, it is noted to be toxic to aquatic organisms. arkema.com this compound diacrylate exhibits poor solubility in water. nih.gov

Regulatory and Exposure Level Considerations in Research

This compound is subject to various regulatory listings globally, reflecting its industrial relevance and the need for controlled handling. It is listed on inventories such as the Philippines Inventory of Chemicals and Chemical Substances (PICCS), the United States Toxic Substances Control Act (TSCA) Inventory, the Chinese Chemical Inventory of Existing Chemical Substances (China IECSC), the New Zealand Inventory of Chemicals (NZIoC), the Vietnam National Chemical Inventory, the EC Inventory, the Korea Existing Chemicals List (KECL), and the European Inventory of Existing Commercial Chemical Substances (EINECS). chemicalbook.com

In research and industrial environments, potential exposure to this compound can occur during manufacturing, formulation, and use, as well as during maintenance, sampling, and testing procedures. arkema.comoxea-chemicals.com While specific occupational exposure limit values for this compound have not been established by organizations such as ACGIH, OSHA Z-1, or OSHA Z-2, oxea-chemicals.commpfs.io a proposed EU-LCI (Lowest Concentration of Interest) value for this compound is 8700 µg/m³, based on studies where no adverse effects were observed at the highest tested doses in rats. umweltbundesamt.de Additionally, the Inhalation Toxicity Screening Level (ITSL) for this compound is set at a default screening level of 0.1 μg/m³ with annual averaging under R232. chemicalbook.com

Environmental exposure from industrial activities involving this compound is primarily anticipated from equipment and transport vessel cleaning, resulting in low-rate releases to water. canada.cacanada.ca For derivatives like Propoxylated Neopentylglycol diacrylate, environmental exposure is assessed for industrial manufacturing, formulation, and use, with no direct consumer uses, and associated risks are considered adequately controlled. arkema.com

To mitigate exposure and ensure safety in research and industrial settings, general practices include avoiding dust formation, providing adequate ventilation (with local ventilation often preferred), utilizing explosion-proof equipment, preventing contact with skin, eyes, and clothing, and ensuring the availability of eyewash stations and safety showers. chemicalbook.comoxea-chemicals.commpfs.ioechemi.com Waste generated from this compound handling and production, including contaminated packaging, must be disposed of in accordance with all local, state, and federal environmental control regulations. parchem.comechemi.com Furthermore, direct discharge of the product into aquatic environments without appropriate pretreatment is to be prevented. oxea-chemicals.com

Q & A

Q. What are the key physicochemical properties of neopentyl glycol (NPG) that influence experimental design in material science?

NPG's high melting point (127°C), boiling point (208°C), and low vapor pressure (0.22 mmHg at 20°C) necessitate controlled thermal conditions during synthesis and characterization. Its molecular structure (C₅H₁₂O₂) and water solubility affect solvent selection in polymer synthesis. Researchers must account for its hygroscopic nature to avoid unintended hydration during storage or reactions .

Q. How can researchers mitigate discrepancies in toxicity data for NPG, particularly in animal studies?

NPG's nephrotoxicity in male rats (linked to α2u-globulin) is irrelevant to humans, highlighting the need for species-specific models. Methodological adjustments include:

  • Using female rodents or non-rodent species for human-relevant toxicity assessments.
  • Validating dose thresholds (e.g., 1000 mg/kg/day) to avoid confounding factors like gender-specific metabolic pathways .

Q. What standardized protocols exist for measuring NPG’s heat capacity, and why is this critical for polymer research?

Differential scanning calorimetry (DSC) under inert atmospheres is recommended to prevent oxidation. NPG's heat capacity impacts its role as a plasticizer in polyesters, where thermal stability dictates polymer performance. Calibration against NIST reference data ensures reproducibility .

Advanced Research Questions

Q. How do contradictions in NPG’s genotoxicity data influence risk assessment frameworks?

While in vitro assays show no mutagenic potential (Ames test), gaps in inhalation toxicity data (e.g., lack of human studies) require tiered testing strategies:

  • Step 1: Validate OECD TG 403 inhalation models using vapor-saturated atmospheres (140 mg/m³).
  • Step 2: Cross-reference REACH-registered oral toxicity data with new inhalation datasets to refine EU-LCI values .

Q. What experimental designs resolve the mechanistic ambiguity in NPG’s barocaloric effects observed in plastic crystal phases?

Near-spherical formation in barocaloric NPG requires:

  • Pressure-controlled XRD: To map structural transitions under dynamic compression (0.1–0.3 MPa).
  • In situ calorimetry: Correlate entropy changes with lattice dynamics. Contradictions in phase behavior under varying pressures highlight the need for multi-scale modeling .

Q. How can synthesis routes for NPG derivatives (e.g., hydroxypivalic acid monoesters) be optimized for scalability?

Co-production methods using fixed-bed reactors (35–50°C, NaOH catalyst) improve yield by:

  • Maintaining pH 9.5–10.5 during aldol condensation of isobutyraldehyde and formaldehyde.
  • Implementing vacuum distillation (0.1–0.3 MPa) to separate NPG from byproducts. Validation via GC-MS ensures purity >99% .

Methodological Challenges and Solutions

Q. Why do existing EU-LCI values for NPG lack harmonization, and how can researchers address this?

Disparate classifications (e.g., Eye Dam. 1 vs. Skin Irrit. 2 under CLP) stem from limited human exposure data. Proposals include:

  • Integrated toxicokinetic modeling: Using Gessner et al. (1960) absorption/excretion rates to extrapolate inhalation risks.
  • Epidemiological collaboration: Partnering with industries to monitor occupational exposure in resin manufacturing .

Q. What advanced characterization techniques validate NPG’s role in UV-curable coatings?

For NPG diacrylate (NPGDA):

  • FTIR-ATR: Tracks acrylate group conversion during photopolymerization.
  • Nanoindentation: Quantifies crosslinking density effects on mechanical properties. Contradictions in curing efficiency (e.g., oxygen inhibition) are resolved using inert UV chambers .

Data Gaps and Future Directions

  • Odor threshold studies: NPG’s sweetish odor lacks quantitative thresholds, necessitating olfactometry trials .
  • Chronic inhalation models: Prioritized by OECD to address REACH data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neopentyl glycol
Reactant of Route 2
Neopentyl glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.